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molecular formula C9H18N2O4S B8357522 N-[2-(Boc-amino)ethyl]ethenesulfonamide

N-[2-(Boc-amino)ethyl]ethenesulfonamide

Cat. No. B8357522
M. Wt: 250.32 g/mol
InChI Key: GVIKIENGBAHDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06921759B2

Procedure details

To a solution of N-Boc ethylenediamine (1.24 g, 7.74 mmol) in methylene chloride (35 ml) at −10 C, was added triethylamine (2.37 ml, 17.0 mmol). 2-chloro-1-ethanesulfonyl chloride (0.809 mL, 7.74 mmol). After 4 hr at −10 C the cold bath was removed and the reaction was stirred for 12 hr at room temperature. The reaction was quenched by the addition of Na2CO3 (sat aq.) and extracted with methylene chloride. The organic extracts were dried (MgSO4) and the solvent evaporated in vacuo to afford the title compound as an oil which was used in the next step without further purification.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.809 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH2:10][NH2:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(N(CC)CC)C.Cl[CH2:20][CH2:21][S:22](Cl)(=[O:24])=[O:23]>C(Cl)Cl>[CH:21]([S:22]([NH:11][CH2:10][CH2:9][NH:8][C:1](=[O:2])[O:3][C:4]([CH3:5])([CH3:6])[CH3:7])(=[O:24])=[O:23])=[CH2:20]

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCN
Name
Quantity
2.37 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.809 mL
Type
reactant
Smiles
ClCCS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 12 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 4 hr at −10 C the cold bath was removed
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of Na2CO3 (sat aq.)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=C)S(=O)(=O)NCCNC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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